molecular formula C24H18N2O5 B1246384 Asterredione

Asterredione

Cat. No.: B1246384
M. Wt: 414.4 g/mol
InChI Key: XMAWYJWBFIGONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asterredione is a natural product found in Cylindropuntia versicolor with data available.

Scientific Research Applications

Synthesis of Asterredione

The first total synthesis of this compound was achieved through a five-step linear process, culminating in a 21.5% overall yield. The critical phase involved forming the 2-quaternary 1,3-cyclopentenedione skeleton, a foundational structure of this compound, utilizing a Darzens/ring-expansion strategy. This synthesis pathway was validated by X-ray crystallography, ensuring the accuracy of the this compound structure produced (Sinan Gai, Qing Zhang, & Xiangdong Hu, 2014).

Biological Activity and Derivatives

Research on Aspergillus terreus led to the isolation of this compound among other compounds from the rhizosphere of Opuntia versicolor. This work not only identified novel compounds but also explored their cytotoxic activities against several cancer cell lines, providing insights into their potential therapeutic applications. The study suggested a biosynthetic pathway for this compound, enhancing our understanding of its natural synthesis and highlighting its moderate cytotoxicity, which could be relevant in cancer research (E. Wijeratne et al., 2003).

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3

InChI Key

XMAWYJWBFIGONN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54

Synonyms

asterredione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.